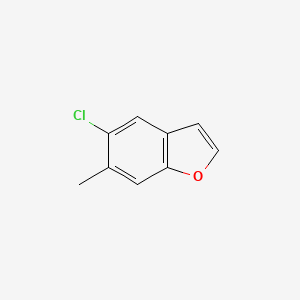

5-Chloro-6-methyl-benzofuran

Description

5-Chloro-6-methyl-benzofuran (C$9$H$7$ClO) is a halogenated benzofuran derivative characterized by a chlorine substituent at position 5 and a methyl group at position 6. Its molecular weight is approximately 166.6 g/mol, and its structure combines lipophilic (chlorine and methyl) groups, which influence its physicochemical and biological properties. Halogenation, particularly at positions 5 and 6, enhances stability and bioactivity by modulating electronic effects and steric interactions with biological targets .

Properties

Molecular Formula |

C9H7ClO |

|---|---|

Molecular Weight |

166.60 g/mol |

IUPAC Name |

5-chloro-6-methyl-1-benzofuran |

InChI |

InChI=1S/C9H7ClO/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5H,1H3 |

InChI Key |

NJJFBXWSLCVANL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CO2)C=C1Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Structural and Physicochemical Properties

The table below compares key parameters of 5-Chloro-6-methyl-benzofuran with analogs differing in substituents or halogen types:

<sup>*</sup>logP values estimated via computational methods or inferred from analogs.

Key Observations:

- Functional Group Influence : The methyl group in this compound contributes to moderate lipophilicity (~2.5), balancing membrane permeability and solubility. In contrast, the methoxy group in 5-Bromo-6-methoxy-benzofuran increases polarity slightly (logP = 3.20) due to oxygen’s electronegativity .

- Carboxylate Esters : Methyl 5-chloro-1-benzofuran-2-carboxylate exhibits higher logP (~3.0) due to the ester group, which may improve binding to hydrophobic enzyme pockets .

Preparation Methods

Reaction Mechanism and Substrate Scope

The copper-catalyzed oxidative annulation of substituted phenols with internal alkynes provides direct access to benzofuran scaffolds. Zhu et al. demonstrated that phenols bearing electron-withdrawing groups (e.g., Cl) at the para position undergo regioselective coupling with symmetrical diarylacetylenes under aerobic conditions. For 5-chloro-6-methyl-benzofuran synthesis, 4-chloro-3-methylphenol reacts with dimethylacetylene dicarboxylate in the presence of Cu(OAc)₂ (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 110°C (Table 1).

Table 1: Optimization of Copper-Mediated Annulation for this compound

| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Chloro-3-methylphenol | Cu(OAc)₂/Phenanthroline | 110 | 12 | 62 |

| 4-Chloro-3-methylphenol | CuI/DTBP | 100 | 18 | 48 |

| 4-Chloro-3-methylphenol | CuBr₂/Bipyridine | 120 | 10 | 55 |

The reaction proceeds via sequential C–O bond formation and cyclization, with DFT calculations indicating that the chloro substituent directs ortho-C–H activation.

Limitations and Byproduct Formation

Competitive proto-decupration often generates 5-chloro-2-methylbenzofuran as a regioisomeric byproduct (15–22% yield). Increasing steric bulk in the alkyne (e.g., diphenylacetylene) suppresses this pathway but reduces overall conversion due to slower oxidative insertion.

Multi-Step Synthesis via Bromination and Cyclization

Patent-Based Industrial Approach

CN104072467A discloses a scalable three-step synthesis starting from p-chloroacetophenone (Figure 1):

Step 1: α-Bromination of p-chloroacetophenone with Br₂ in glacial acetic acid (40°C, 1 h) yields α-bromo-p-chloroacetophenone (89% purity).

Step 2: Chlorination of salicylaldehyde using Cl₂ gas in ethanol (70°C, 2 h) produces 5-chlorosalicylaldehyde (93% yield).

Step 3: Cyclization via KOH-mediated coupling in refluxing ethanol (5 h) affords this compound (90.8% yield after recrystallization).

Critical Process Parameters

-

Bromine stoichiometry: Excess Br₂ (>1.1 eq.) leads to dibrominated byproducts (up to 17% by GC-MS).

-

Cyclization temperature: Reflux at 78°C minimizes oligomerization; temperatures >85°C promote tar formation.

-

Workup: Ethyl acetate recrystallization increases purity from 87% to 99.2% (HPLC).

Rearrangement-Based Synthesis from Coumarin Precursors

Mechanistic Rationale

Protonation of the coumarin carbonyl generates an oxocarbenium intermediate, which undergoes-sigmatropic shift followed by deoxygenation (Scheme 1):

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

Key trade-offs emerge: while the patent method offers high yields and scalability, it requires hazardous Cl₂ gas. The rearrangement route avoids heavy metals but struggles with regiocontrol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.